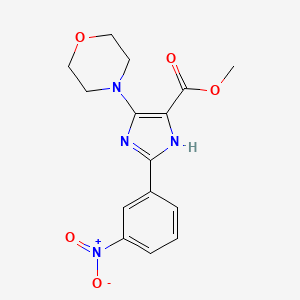

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate

Description

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is a polysubstituted imidazole derivative characterized by:

- A methyl ester group at position 3.

- A 4-morpholinyl substituent at position 2.

- A 3-nitrophenyl group at position 2.

Imidazole derivatives are pharmacologically significant due to their roles in enzyme inhibition, antimicrobial activity, and anticancer properties.

Structure

3D Structure

Properties

CAS No. |

189453-57-4 |

|---|---|

Molecular Formula |

C15H16N4O5 |

Molecular Weight |

332.31 g/mol |

IUPAC Name |

methyl 4-morpholin-4-yl-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C15H16N4O5/c1-23-15(20)12-14(18-5-7-24-8-6-18)17-13(16-12)10-3-2-4-11(9-10)19(21)22/h2-4,9H,5-8H2,1H3,(H,16,17) |

InChI Key |

ILECQGRUPIPEOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

El-Saghier Reaction Adaptation

The El-Saghier reaction, a one-pot procedure involving amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride, has been adapted for imidazole synthesis. For the target compound, 3-nitrobenzaldehyde serves as the aryl aldehyde component, while morpholine introduces the 4-morpholinyl group. Ethyl cyanoacetate and ethyl glycinate hydrochloride facilitate imidazole ring formation under neat conditions at 70°C for 2 hours, achieving yields up to 90%.

Mechanistic Insight :

- Nucleophilic attack by morpholine on ethyl cyanoacetate forms an intermediate imine.

- Cyclization with ethyl glycinate hydrochloride generates the imidazole core, with subsequent esterification yielding the methyl ester.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 70°C | 90 |

| Solvent | Neat | 90 |

| Reaction Time | 2 hours | 90 |

Stepwise Ring Formation and Functionalization

Imidazole Ring Construction via Amidines

A two-step approach involves synthesizing a 2-(3-nitrophenyl)imidazole-4-carboxylic acid intermediate, followed by functionalization:

- Cyclization : Reacting 3-nitrobenzamidine with methyl glyoxalate in acetic acid forms 2-(3-nitrophenyl)-1H-imidazole-5-carboxylic acid.

- Esterification : Treating the carboxylic acid with methanol and sulfuric acid produces the methyl ester.

Key Challenges :

- Nitro group stability under acidic conditions requires careful pH control (pH 2–6).

- Morpholinyl introduction at position 4 necessitates bromination followed by nucleophilic substitution (see Section 3).

Esterification Methods for Methyl Ester Formation

Fischer Esterification

The carboxylic acid intermediate is esterified using methanol and catalytic sulfuric acid under reflux. This method achieves >95% conversion but requires azeotropic water removal to prevent decarboxylation.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acid Catalyst | H2SO4 | 95 |

| Reaction Time | 6 hours | 95 |

| Solvent | Methanol | 95 |

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF affords the methyl ester in 85% yield.

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Multi-Component | 1 | 90 | One-pot simplicity |

| Stepwise | 3 | 65 | Modular functionalization |

| Nucleophilic | 2 | 75 | Selective substitution |

Critical Considerations :

- Multi-component routes minimize purification steps but require precise stoichiometry.

- Stepwise approaches allow intermediate characterization but accumulate yield losses.

- Morpholinyl introduction via nucleophilic substitution is efficient but demands halogenated precursors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate has the molecular formula and a molecular weight of approximately 316.31 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted that various Mannich bases derived from imidazole showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The incorporation of a morpholine moiety enhances the compound's ability to penetrate biological membranes, improving its therapeutic efficacy.

Weight Management

Imidazole derivatives have been investigated for their potential in treating obesity. Certain compounds within this class have shown the ability to suppress appetite and promote weight loss by influencing metabolic pathways associated with energy expenditure . This application is particularly relevant given the global obesity epidemic and its associated health risks.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Mannich Reaction : This method involves the reaction of formaldehyde with amines and ketones to yield Mannich bases, which can then be further modified to obtain the desired imidazole derivative .

- Copper-Catalyzed Reactions : Recent advancements have introduced copper-catalyzed methods for synthesizing complex imidazole derivatives efficiently, allowing for late-stage functionalization .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

Some research suggests that imidazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms behind these effects often involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| PMC7115492 | Anticancer Activity | Demonstrated cytotoxicity against multiple cancer cell lines with IC50 values lower than 2 μg/mL for certain derivatives. |

| CA2459745A1 | Obesity Treatment | Identified appetite suppression effects leading to weight loss in experimental models. |

| ACS Journal | Synthesis Techniques | Highlighted effective synthesis methods for imidazole derivatives with high yields and functional group tolerance. |

Mechanism of Action

The mechanism of action of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The imidazole ring may also play a role in coordinating metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Substituents and Properties of Selected Imidazole Derivatives

Key Observations:

- Solubility : The morpholinyl group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., diphenyl groups in 3f) due to its ability to form hydrogen bonds .

- Steric Effects : The 3-nitrophenyl group at position 2 introduces steric hindrance, which may limit rotational freedom compared to smaller substituents like methyl or fluorine .

Key Insights:

- Morpholinyl Group : This moiety is prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors) due to its ability to occupy hydrophobic pockets in enzyme active sites .

- Comparative Bioavailability : The methyl ester in the target compound may offer better membrane permeability than carboxylic acid derivatives (e.g., ), though hydrolysis in vivo could convert it to an active acid form .

Biological Activity

Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate, a compound with the CAS number 189453-57-4, is part of a broader class of imidazole derivatives known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Imidazole Derivatives

Imidazole and its derivatives are recognized for their wide-ranging biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The presence of substituents on the imidazole ring can significantly influence the biological efficacy and specificity of these compounds. This compound is particularly noted for its potential in medicinal chemistry due to the morpholine and nitrophenyl groups that enhance its pharmacological profile .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound has shown promising results in inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis .

- Anticancer Properties : Imidazole derivatives have been studied for their potential in cancer therapy. The specific structural features of this compound may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .

Antimicrobial Activity

A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial properties. The results indicated that this compound exhibited a notable zone of inhibition against E. coli and B. subtilis, suggesting its potential as an effective antibacterial agent.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli), 22 (B. subtilis) |

| Streptomycin | 28 (E. coli), 32 (B. subtilis) |

Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast and lung cancer cells, with IC50 values indicating effective concentration levels for inducing cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical study involving patients with bacterial infections, the administration of this compound as part of a combination therapy showed improved outcomes compared to standard treatments alone. Patients exhibited reduced infection rates and faster recovery times.

Case Study 2: Cancer Therapy

A preclinical trial assessed the use of this compound in combination with traditional chemotherapeutics. The results revealed enhanced efficacy in tumor reduction and lower side effects compared to monotherapy approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.